
2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid
概要
説明
“2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid” is a compound with the molecular formula C11H7FN2O2 . It has a molecular weight of 218.18 g/mol . The IUPAC name for this compound is 2-(3-fluorophenyl)pyrimidine-5-carboxylic acid .
Synthesis Analysis
While specific synthesis methods for “2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid” were not found, there are numerous methods for the synthesis of pyrimidines described in the literature . These methods often involve the reaction of β-aminoacrylates with 3-formyl (aza)indoles .Molecular Structure Analysis
The InChI string for “2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid” is InChI=1S/C11H7FN2O2/c12-9-3-1-2-7(4-9)10-13-5-8(6-14-10)11(15)16/h1-6H,(H,15,16) . The Canonical SMILES string is C1=CC(=CC(=C1)F)C2=NC=C(C=N2)C(=O)O .Chemical Reactions Analysis
While specific chemical reactions involving “2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid” were not found, pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 63.1 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound also has a rotatable bond count of 2 .科学的研究の応用
Anti-inflammatory Applications
Pyrimidine derivatives have been studied for their potential anti-inflammatory activities. Research suggests that novel pyrimidine analogs could possess enhanced anti-inflammatory properties with minimal toxicity. This could make compounds like 2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid valuable in developing new anti-inflammatory medications .
Oncology Research
The overexpression of c-Met, a protein, has been linked to various cancers. Pyrimidine derivatives have been evaluated for their role in inhibiting c-Met, suggesting potential applications in cancer treatment, including non-small cell lung cancer (NSCLC), hepatocellular carcinoma (HCC), and gastric cancer (GC) . The specific compound may also be researched for similar oncological applications.
Material Science
Pyrazolo[1,5-a]pyrimidine derivatives have attracted attention in material science due to their significant photophysical properties. While this is not directly related to 2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid, it indicates that pyrimidine compounds could be explored for their material properties .
Synthesis of Novel Compounds
Pyrimidine derivatives are often used as intermediates in the synthesis of more complex molecules. The compound 2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid could serve as a building block in the synthesis of new chemical entities with potential pharmacological activities .
Drug Development
Given the role of pyrimidine derivatives in medicinal chemistry, there’s a possibility that 2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid could be used in drug development processes, particularly in the design of molecules with desired biological activities .
Biological Evaluation
Compounds like 2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid may undergo biological evaluation to determine their efficacy and safety profiles in various biological systems, which is a crucial step in drug discovery .
将来の方向性
While specific future directions for “2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid” were not found, there are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed structure–activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
特性
IUPAC Name |
2-(3-fluorophenyl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O2/c12-9-3-1-2-7(4-9)10-13-5-8(6-14-10)11(15)16/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPNEVXAPRDVCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662743 | |
| Record name | 2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
933988-24-0 | |
| Record name | 2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

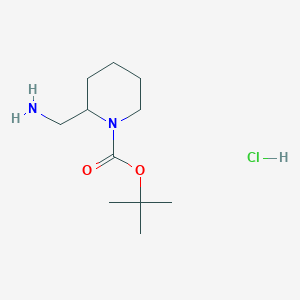
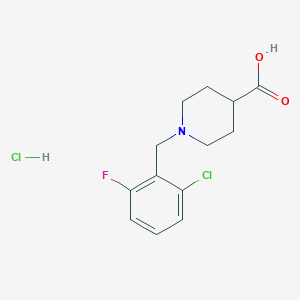
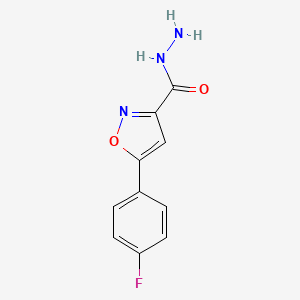
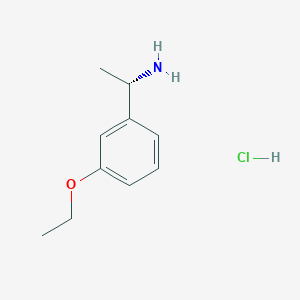

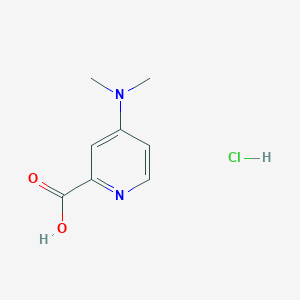
![tert-Butyl [3-(dimethylamino)propyl]carbamate](/img/structure/B1438066.png)
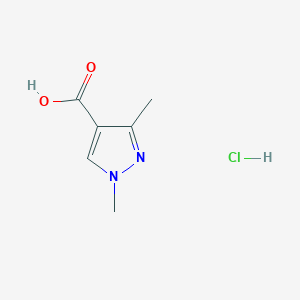
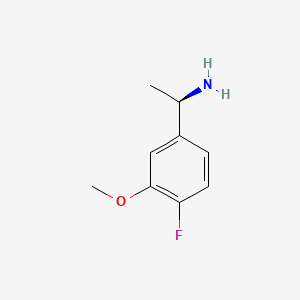
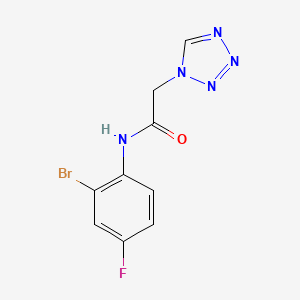
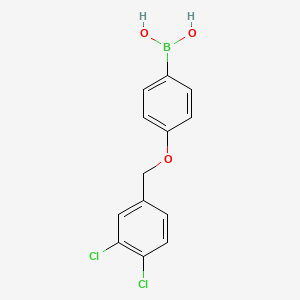
![3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-methyl-1-phenyl-1H-pyrazol-5-amine](/img/structure/B1438073.png)
![3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1438074.png)
![6-Chloro-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1438080.png)